molecular formula C20H26O2 B602395 Spironolactone impurity H CAS No. 55706-91-7

Spironolactone impurity H

Cat. No.: B602395
CAS No.: 55706-91-7
M. Wt: 298.43
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Spironolactone impurity H: is a byproduct or degradation product of the pharmaceutical compound spironolactone. Spironolactone is a potassium-sparing diuretic commonly used to treat conditions such as heart failure, hypertension, and edema. Impurities like this compound are important to identify and study because they can affect the safety, efficacy, and stability of the pharmaceutical product.

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of spironolactone impurity H typically involves the degradation of spironolactone under specific conditions. This can include exposure to heat, light, or acidic or basic environments. The exact synthetic route and reaction conditions can vary, but common methods include:

    Oxidation: Using oxidizing agents to induce the formation of impurity H from spironolactone.

    Hydrolysis: Breaking down spironolactone in the presence of water and catalysts.

    Photolysis: Exposing spironolactone to light to induce degradation.

Industrial Production Methods: In an industrial setting, the production of this compound is usually controlled and monitored to ensure that the levels of impurities remain within acceptable limits. This involves using high-performance liquid chromatography (HPLC) and other analytical techniques to detect and quantify impurities.

Chemical Reactions Analysis

Types of Reactions: Spironolactone impurity H can undergo various chemical reactions, including:

    Oxidation: Reaction with oxidizing agents to form different oxidation products.

    Reduction: Reaction with reducing agents to revert to less oxidized forms.

    Substitution: Reaction where one functional group is replaced by another.

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Methanol, ethanol, water.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might produce different hydroxylated or ketone derivatives of impurity H.

Scientific Research Applications

Spironolactone impurity H has several scientific research applications, including:

    Pharmaceutical Research: Studying the stability and degradation pathways of spironolactone.

    Analytical Chemistry: Developing and validating analytical methods to detect and quantify impurities in pharmaceutical formulations.

    Toxicology: Assessing the safety and potential toxic effects of impurities in medications.

    Regulatory Compliance: Ensuring that pharmaceutical products meet regulatory standards for impurity levels.

Mechanism of Action

The mechanism of action of spironolactone impurity H is not well-documented, as it is primarily a degradation product rather than an active pharmaceutical ingredient. understanding its formation and behavior is crucial for ensuring the safety and efficacy of spironolactone-containing medications.

Comparison with Similar Compounds

    Spironolactone impurity A: Another degradation product of spironolactone.

    Canrenone: A major metabolite of spironolactone with similar pharmacological properties.

    7α-Thiomethyl spironolactone: A related compound with a similar structure.

Uniqueness: Spironolactone impurity H is unique in its specific formation pathway and chemical structure. Its presence and concentration can provide valuable information about the stability and degradation of spironolactone in various conditions.

By understanding this compound, researchers and pharmaceutical companies can ensure the quality and safety of spironolactone-containing medications, ultimately benefiting patients who rely on these treatments.

Properties

IUPAC Name

(8R,9S,10R,13S,14R,17S)-10,13-dimethylspiro[7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene-17,2'-oxirane]-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26O2/c1-18-8-5-14(21)11-13(18)3-4-15-16(18)6-9-19(2)17(15)7-10-20(19)12-22-20/h5,8,11,15-17H,3-4,6-7,9-10,12H2,1-2H3/t15-,16+,17-,18+,19+,20-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDTGTVDLVOUNEQ-XHYRXIGBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC3C(C1CCC24CO4)CCC5=CC(=O)C=CC35C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@H]1CC[C@@]24CO4)CCC5=CC(=O)C=C[C@]35C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Spironolactone impurity H
Reactant of Route 2
Spironolactone impurity H
Reactant of Route 3
Spironolactone impurity H
Reactant of Route 4
Spironolactone impurity H
Reactant of Route 5
Spironolactone impurity H
Reactant of Route 6
Spironolactone impurity H

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.